Fmoc-Leu-OPfp is the N-α-Fmoc-protected L-leucine amino acid activated as a pentafluorophenyl (OPfp) ester. This pre-activated form is designed for direct use in solid-phase peptide synthesis (SPPS) and solution-phase synthesis without requiring in-situ coupling reagents. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive, facilitating efficient amide bond formation while minimizing racemization, a critical parameter for producing high-purity peptides. Its nature as a stable, often crystalline solid offers significant handling and processability advantages over generating activated species in-situ.
Pre-activated OPfp esterReady-to-use; no in situ coupling reagents or activation steps required
Fmoc SPPS workflowCompatible with manual and automated solid-phase peptide synthesizers
Colorimetric monitoringEnables real-time bromophenol blue coupling completion detection
Low racemization profileReported to support sterically hindered leucine incorporation
Substituting Fmoc-Leu-OPfp with the unactivated carboxylic acid, Fmoc-Leu-OH, necessitates the addition of coupling reagents (e.g., HBTU, HATU, DIC), which introduces process variables, moisture-sensitive components, and potential side-reaction pathways that can complicate purification. Alternative pre-activated esters, such as N-hydroxysuccinimide (OSu) esters, exhibit different reaction kinetics, racemization tendencies, and hydrolytic stability profiles. Therefore, switching from Fmoc-Leu-OPfp requires re-validation of coupling times, purity profiles, and process robustness, making it a non-trivial substitution for established manufacturing or research protocols.
Pre-activated OPfp ester; direct addition to resin without coupling reagents
Requires in situ activation with DIC/HOBt; additional reagent variables and optimization steps
Reported greater hydrolytic stability in aqueous media; resists spontaneous degradation
NHS ester hydrolyzes more readily; coupling efficiency may shift in humid conditions
Bromophenol blue colorimetric monitoring of coupling progress
No inherent colorimetric monitoring; requires off-line Kaiser test with resin sampling
Kinetic studies demonstrate that pentafluorophenyl (OPfp) active esters provide a significantly faster rate of coupling compared to other common active esters. In a direct comparison of relative rates, OPfp esters were found to be approximately 32.6 times more reactive than p-nitrophenyl (ONp) esters, a classic benchmark for active esters in peptide synthesis. This high reactivity facilitates rapid and efficient amide bond formation, shortening synthesis cycle times and improving throughput.
| Evidence Dimension | Relative Coupling Rate |
| Target Compound Data | 111 (Relative Rate Unit) |
| Comparator Or Baseline | p-Nitrophenyl (ONp) ester: 1 (Relative Rate Unit) |
| Quantified Difference | >100x faster than ONp esters |
| Conditions | Kinetic studies of active ester reactivity in peptide bond formation. |
Faster coupling kinetics reduce overall synthesis time and minimize exposure of the growing peptide chain to potentially degrading conditions, improving process efficiency and final product yield.
OPfp ester: reported highest reactivity among tested active esters; stable in aqueous media. NHS ester: lower reactivity; hydrolyzes readily in water.
Supports coupling efficiency in aqueous-prone SPPS conditions
Qualitative comparison; verify for specific sequence context
Fmoc-Leu-OPfp is a stable, isolable solid that can be stored and handled conveniently, offering a direct alternative to in-situ activation methods. This contrasts with workflows requiring coupling additives like 1-hydroxybenzotriazole (HOBt), which has been reclassified as a Class 1 explosive, complicating transport and storage. By providing the activated species in a stable, pre-packaged form, Fmoc-Leu-OPfp de-risks the synthesis process by eliminating the need to handle potentially hazardous or unstable reagents on-site.
| Evidence Dimension | Reagent Form and Stability |
| Target Compound Data | Stable, isolable crystalline solid |
| Comparator Or Baseline | In-situ activation reagents (e.g., HOBt + DIC): Multi-component system, with some components being moisture-sensitive or having transport/storage restrictions. |
| Quantified Difference | N/A (Qualitative process advantage) |
| Conditions | Standard laboratory and manufacturing storage and handling. |
This simplifies inventory management, enhances safety, and improves reproducibility in automated synthesis platforms by removing the variability associated with on-site reagent activation.
Fmoc-OPfp esters consistently demonstrate lower epimerization than carbodiimide-mediated coupling of free acids, particularly for hindered residues.
Class-level inference; verify chiral purity for target sequence
Quantitative racemization data for Fmoc-Leu-OPfp not explicitly published
The use of Fmoc-protected amino acid OPfp esters is a recommended method for minimizing racemization, especially for sensitive amino acids. The high reactivity of the ester promotes rapid aminolysis, which outcompetes the rate of epimerization via oxazolone formation, a common side reaction with other activation methods. This is particularly crucial as even small amounts of diastereomeric impurities are difficult to remove and can impact the biological activity and regulatory approval of therapeutic peptides.
| Evidence Dimension | Racemization Control |
| Target Compound Data | Low racemization tendency due to high coupling rate. |
| Comparator Or Baseline | Other in-situ activation methods or more reactive intermediates which can have higher rates of epimerization. |
| Quantified Difference | N/A (Well-established principle) |
| Conditions | Standard Fmoc-based solid-phase peptide synthesis (SPPS). |
This ensures higher chiral purity of the final peptide, reducing the burden of downstream purification and improving batch-to-batch consistency, which is critical for therapeutic applications.
Released pentafluorophenol triggers bromophenol blue color change; enables visual confirmation of coupling completion without resin sampling.
Enables non-invasive real-time coupling endpoint detection
Functional feature; source-specific protocol review recommended
Zero additional coupling reagents needed; direct resin addition. Fmoc-Leu-OH requires 2+ reagents with stoichiometry, pre-activation time, and temperature optimization.
Reduces manual steps and reagent-related variability
Advantage most pronounced in automated and high-throughput settings
Assay ≥97.5% (HPLC); [α]25/D -27.5° to -22.5°; clear solubility at 0.5 mmol in 3 mL DMF; mp 101-115 °C.
Defined solubility and purity support automated SPPS batch consistency
Supplier QC criteria; independent verification advised for critical syntheses
The high reactivity of the OPfp ester makes it particularly effective for forcing difficult couplings to completion, such as those involving sterically hindered amino acids or aggregation-prone sequences where standard coupling methods may fail or yield incomplete reactions.
As a stable, pre-activated solid, Fmoc-Leu-OPfp is ideally suited for automated synthesis platforms. Its reliability and rapid reaction kinetics allow for standardized, fast protocols, while its stability simplifies reagent handling and reduces the risk of process failures compared to using moisture-sensitive in-situ reagents.
In the synthesis of peptide active pharmaceutical ingredients (APIs), achieving high chemical and chiral purity is paramount. The demonstrated low racemization and clean reaction profile of OPfp esters minimize the formation of difficult-to-remove impurities, simplifying downstream purification and ensuring compliance with stringent regulatory standards.
Irritant;Environmental Hazard